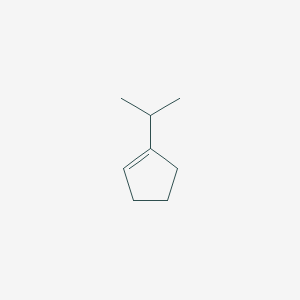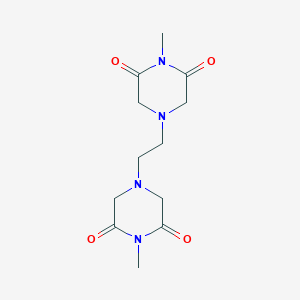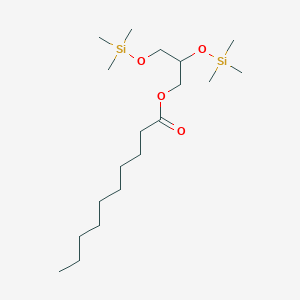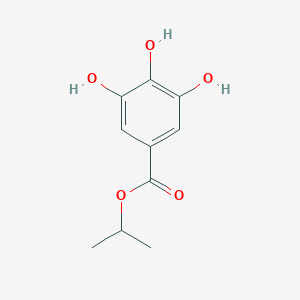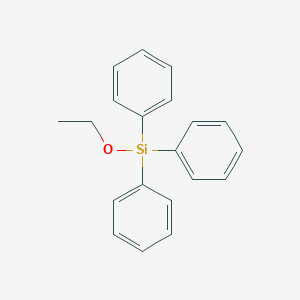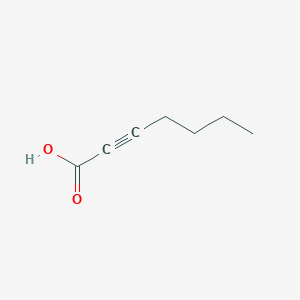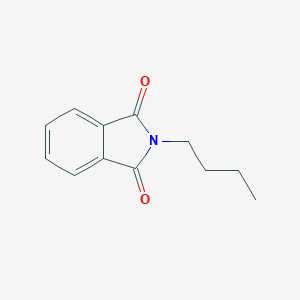
N-丁基邻苯二甲酰亚胺
描述
N-Butylphthalimide is a chemical compound that has gained attention in various fields due to its unique properties and applications. This compound is synthesized through the reaction of 1-bromobutane and potassium salt of phthalimide under solid–liquid phase-transfer catalysis conditions, offering advantages in organic chemical synthesis by avoiding serious hydration issues of potassium salt of phthalimide (Wang, Chen, & Wang, 2005).
Synthesis Analysis
The synthesis of N-Butylphthalimide involves a solid–liquid phase-transfer catalytic condition, which enhances the reaction over traditional liquid–liquid two-phase solutions. This method uses quaternary ammonium salts as catalysts, significantly improving the yield and efficiency of the synthesis process. The kinetic study of this synthesis has been thoroughly investigated, detailing the effects of various factors such as agitation speed, amount of acetonitrile, organic solvents, and temperature on the reaction's outcome (Wang, Chen, & Wang, 2005).
Molecular Structure Analysis
N-Butylphthalimide's molecular structure has been a subject of study, revealing insights into its chemical behavior and potential applications. The structure is characterized by the presence of a phthalimide group attached to a butyl chain, which impacts its solubility, reactivity, and thermal stability. Studies on related compounds, such as N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide, have shown that the introduction of phthalimide groups can significantly affect the material's properties, such as increasing glass transition temperatures and enhancing thermal stabilities (Im & Jung, 2000).
Chemical Reactions and Properties
N-Butylphthalimide participates in various chemical reactions, leveraging its phthalimide group for further functionalization and application in synthesis. For instance, its reactivity has been explored in the context of N-oxyl compounds, which are utilized as catalysts for selective oxidation of organic molecules. The electrochemical properties of N-oxyl species, such as phthalimide N-oxyl (PINO), provide insights into their role in catalytic reactions, including the oxidation of alkanes and ethers with molecular oxygen (Nutting, Rafiee, & Stahl, 2018).
Physical Properties Analysis
The physical properties of N-Butylphthalimide, such as solubility, melting point, and thermal stability, are crucial for its application in various fields. These properties are influenced by the molecular structure of the compound, specifically the interaction between the phthalimide group and the butyl chain. Research on similar polyimide structures has shown that the introduction of side groups, such as tert-butyl, can significantly impact these physical properties, leading to materials with low dielectric constants, high solubility, and high glass transition temperatures (Chern & Tsai, 2008).
Chemical Properties Analysis
The chemical properties of N-Butylphthalimide, including its reactivity and stability under various conditions, are essential for its application in synthesis and material science. Its reactivity with different reagents, ability to undergo various chemical transformations, and compatibility with different solvents determine its utility in organic synthesis and polymer chemistry. Studies on related N-oxyl species have elucidated the mechanisms of action and reactivity patterns of phthalimide derivatives, highlighting their potential in electrosynthetic reactions and as catalysts in oxidation processes (Nutting, Rafiee, & Stahl, 2018).
科学研究应用
Application in Non-Aqueous Flow Batteries
- Summary of the Application : N-Butylphthalimide is used as a negative redox couple in non-aqueous flow batteries . These batteries are considered potential candidates for large-scale energy storage systems due to their large capacities, flexible designs, and fast response times .
- Methods of Application or Experimental Procedures : The effects of lengthening an aliphatic chain of a phthalimide-based negative redox couple for non-aqueous flow batteries are examined . The working voltage and solubility of N-Butylphthalimide are compared with those of methyl-substituted phthalimide .
- Results or Outcomes : The working voltage and solubility of N-Butylphthalimide are 0.1 V lower and four times greater (2.0 M) than those of methyl-substituted phthalimide . These enhanced properties are attributed to a lower packing density . Consequently, the energy density of the proposed redox couple is greatly enhanced from butyl substitution .
Application in Stent Coatings
- Summary of the Application : N-Butylphthalimide is used in the preparation of polydopamine and n-butyl methacrylate copolymer coatings on titanium–nickel alloy stents . These stents are used in managing cardiovascular diseases .
- Methods of Application or Experimental Procedures : The study utilizes Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to synthesize a novel block copolymer, PBMA-b-PVP, composed of PBMA and poly (N-vinylpyrrolidone) (PVP). Titanium–nickel alloy surfaces are functionalized with polydopamine (PDA) to enhance polymer coating adhesion .
- Results or Outcomes : PBMA-b-PVP exhibits a remarkable improvement in adhesion from class 5 to class 0 and high coating stability after a 15 days immersion in a phosphate buffer solution . The corrosion current density is reduced by 44% with the incorporation of PDA into PBMA-b-PVP coatings, suggesting high corrosion resistance .
Application in Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : N-Butylphthalimide derivatives are used as emissive materials in organic light-emitting diodes . These devices have garnered significant research attention owing to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .
- Methods of Application or Experimental Procedures : The review is mainly focused on the synthesis and usage of varyingly substituted N-Butylphthalimide frameworks as luminescent host, dopant, hole-blocking and electron-transporting materials for OLEDs .
- Results or Outcomes : Rational molecular design of N-Butylphthalimide derivatives can offer quite promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
Application in Environmental Studies
- Summary of the Application : N-Butylphthalimide is used in the study of solute-solvent interactions . These studies are crucial in understanding the behavior of chemicals in different environments, which can have implications for environmental safety and pollution control .
- Methods of Application or Experimental Procedures : The study involves the quantitative evaluation of solute-solvent interactions, focusing on the environmental effects on the n-butylaminolysis of tetrachloro-N-n-butylphthalimide .
- Results or Outcomes : The results of this study can provide valuable insights into the environmental behavior of N-Butylphthalimide and its derivatives, which can inform risk assessments and the development of strategies for environmental protection .
Application in Cosmetics
- Summary of the Application : N-Butylphthalimide is used in cosmetics and personal care products . It’s a heterocyclic compound that can be found in various cosmetic formulations .
- Methods of Application or Experimental Procedures : The use of N-Butylphthalimide in cosmetics involves its incorporation into various formulations, where it can serve different functions depending on the specific product .
- Results or Outcomes : The safety and efficacy of N-Butylphthalimide in cosmetic applications are evaluated through various tests and studies. According to the Environmental Working Group’s Skin Deep® database, N-Butylphthalimide has low concerns for cancer, allergies & immunotoxicity, and developmental and reproductive toxicity .
安全和危害
N-Butylphthalimide is classified as an irritant . It causes serious eye irritation and is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
2-butylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKDEVCJRCPTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044591 | |
| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-Butylphthalimide | |
CAS RN |
1515-72-6 | |
| Record name | N-Butylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH1DKT35E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

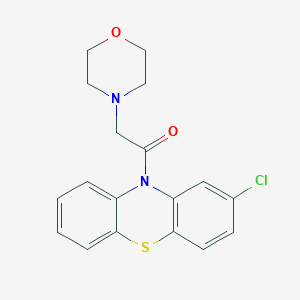

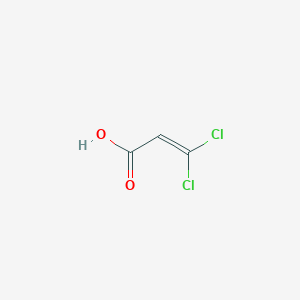

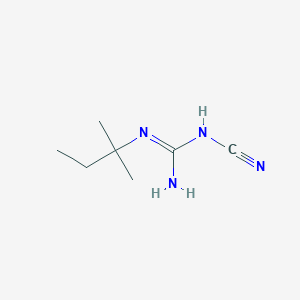
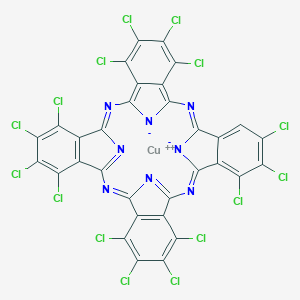
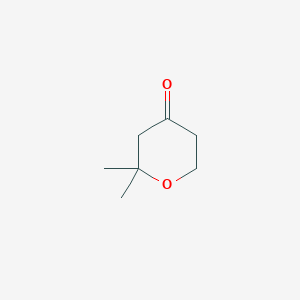
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
